molecular formula C8H9NO3 B110684 Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 6375-89-9

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B110684
Key on ui cas rn: 6375-89-9
M. Wt: 167.16 g/mol
InChI Key: FXXHEBJCBBMISD-UHFFFAOYSA-N
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Patent
US07678796B2

Procedure details

Sodium hydride (2.87 g, 60%, 71.8 mmol) was added slowly to methanol (62.5 mL) with stirring. 6-Hydroxy-nicotinic acid (5 g, 35.9 mmol) was added slowly, and the reaction mixture was heated to 62° C. Iodomethane (8.96 mL, 143.7 mmol) was added and the reaction was stirred overnight. The mixture was then cooled to room temperature and filtered to remove undissolved starting material. The filtrate was concentrated to yield a yellow powder which NMR analysis showed contained the title compound and methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. This mixture was used in the subsequent reaction.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.96 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].OC1C=CC(C(O)=O)=CN=1.IC.[CH3:15][N:16]1[C:21](=[O:22])[CH:20]=[CH:19][C:18]([C:23]([O:25]C)=[O:24])=[CH:17]1>CO>[CH3:15][N:16]1[C:21](=[O:22])[CH:20]=[CH:19][C:18]([C:23]([OH:25])=[O:24])=[CH:17]1 |f:0.1|

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
62.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
OC1=NC=C(C(=O)O)C=C1
Step Three
Name
Quantity
8.96 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=C(C=CC1=O)C(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove undissolved
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a yellow powder which NMR analysis

Outcomes

Product
Name
Type
product
Smiles
CN1C=C(C=CC1=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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